(2-Aminophenyl)(pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)(pyridin-4-yl)methanol is an organic compound that features both an aminophenyl group and a pyridinyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(pyridin-4-yl)methanol typically involves the reaction of 2-aminophenylboronic acid with 4-pyridinecarboxaldehyde under specific conditions. A common method includes the use of a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
Chemistry
In chemistry, (2-Aminophenyl)(pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical pathways.
Medicine
Medically, this compound derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminophenyl)(pyridin-2-yl)methanol
- (4-Aminophenyl)(pyridin-4-yl)methanol
- (2-Aminophenyl)(pyridin-3-yl)methanol
Uniqueness
(2-Aminophenyl)(pyridin-4-yl)methanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
115177-60-1 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-aminophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H12N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8,12,15H,13H2 |
InChI Key |
UPRNOIGBHHUETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=NC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.